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Compound of Interest

Compound Name: 2-Ethyl-4-methylpentanal

Cat. No.: B086117 Get Quote

Introduction

A Quantitative Structure-Activity Relationship (QSAR) model is a mathematical equation that

relates the chemical structure of a molecule to its biological activity.[1] For 2-Ethyl-4-
methylpentanal, a branched aliphatic aldehyde, a specific, publicly available QSAR model has

not been extensively documented. However, by examining established QSAR models for

structurally similar aldehydes and fragrance compounds, we can establish a comparative

framework to understand its potential biological activities and guide future research. This guide

provides a comparative analysis of relevant QSAR methodologies and data, offering a roadmap

for developing a predictive model for 2-Ethyl-4-methylpentanal.

Physicochemical Properties of 2-Ethyl-4-methylpentanal

A crucial first step in any QSAR study is the characterization of the molecule's physicochemical

properties. These properties, often referred to as molecular descriptors, are the independent

variables in a QSAR model. Key properties for 2-Ethyl-4-methylpentanal are summarized

below.
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Property Value Source

Molecular Formula C8H16O PubChem[2]

Molecular Weight 128.21 g/mol PubChem[2]

XLogP3 2.3 PubChem[2]

IUPAC Name 2-ethyl-4-methylpentanal PubChem[2]

SMILES CCC(CC(C)C)C=O PubChem[2]

InChIKey
RASFNDNSLQUKNY-

UHFFFAOYSA-N
PubChem[2]

Comparative QSAR Models for Aldehydes and Fragrance Compounds

While a specific QSAR model for 2-Ethyl-4-methylpentanal is not readily available, studies on

other aldehydes and fragrance compounds provide valuable insights into the types of models

and descriptors that are likely to be relevant.

1. Aquatic Toxicity of Aldehydes

A study on the aquatic toxicity of aldehydes proposed a generic interspecies QSAR model that

can predict acute toxicity to various aquatic organisms.[3][4] The toxicity of aldehydes that act

via a Schiff-base mechanism was found to be dependent on two key descriptors:

hydrophobicity (log Kow) and reactivity (donor delocalizability for the aldehyde O-site, DO-

atom).[3][5]

The general form of the QSAR model is: log(1/C) = b + k1 * log(Kow) + k2 * DO-atom

Where:

C is the toxic concentration (e.g., LC50 or IGC50).

b, k1, and k2 are constants determined by regression analysis.

Comparative Data for Aquatic Toxicity QSAR Models
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Organism
Model
Equation

n r² Q²

Fathead Minnow

(Pimephales

promelas)

log(1/LC50) =

-2.503 + 0.480 *

log(Kow) +

18.983 * DO-

atom

62 0.619 0.587

Ciliate

(Tetrahymena

pyriformis)

log(1/IGC50) =

-0.985 + 0.530 *

log(Kow) +

11.369 * DO-

atom

81 0.651 0.626

Global

Interspecies

Model

log(E⁻¹) =

b(Organism) +

0.505 * log(Kow)

+ 14.315 * DO-

atom

143 0.698 0.681

(Source: Environmental Toxicology and Chemistry[3][4])

2. Flavor Thresholds of Aldehydes in Beer

A study investigating the flavor thresholds of various volatile compounds in beer, including

aldehydes, developed QSAR models to relate molecular structure to sensory perception.[6]

This research demonstrated strong nonlinear relationships between the logarithm of the flavor

threshold and several molecular structure descriptors.[6] While the specific descriptors are not

detailed in the abstract, the high correlation coefficient (R² = 0.920 for aldehydes) indicates a

strong predictive capability.[6]

3. QSAR of Ambergris Fragrance Compounds

For fragrance compounds, a combinatorial QSAR (Combi-QSAR) approach has been shown to

be effective.[7] This method explores multiple combinations of descriptor collections and

correlation methods to build robust and predictive models.[8] For a dataset of 98 ambergris

compounds, a k-Nearest Neighbors (kNN) classification in combination with Comparative
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Molecular Field Analysis (CoMFA) descriptors was identified as a highly predictive QSAR

approach.

Experimental Protocols

Developing a reliable QSAR model requires high-quality experimental data. Below are

generalized protocols for key experiments relevant to the QSAR of aldehydes.

Aquatic Toxicity Testing (based on the ciliate model)

Organism:Tetrahymena pyriformis (amicronucleated strain).

Assay: 2-day static population growth impairment assay.

Procedure:

Prepare a series of concentrations of the test aldehyde in a suitable medium.

Inoculate the test solutions with a known density of T. pyriformis.

Incubate under controlled conditions (temperature, light).

Measure population density spectrophotometrically at 540 nm after a set period (e.g., 48

hours), allowing for several cell cycles in the control group.

Calculate the 50% inhibitory growth concentration (IGC50) from the concentration-

response curve.[3]

Computational Descriptor Generation

Software: Utilize molecular modeling software such as MOE, Dragon, or open-source tools

like the OECD QSAR Toolbox.[7][9]

Procedure:

Input the 3D structure of 2-Ethyl-4-methylpentanal.

Calculate a range of molecular descriptors, including:
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Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure.

Quantum-chemical descriptors: Such as HOMO and LUMO energies, and atomic

charges (e.g., DO-atom).[3]

Hydrophobicity descriptors: Like log Kow.

QSAR Model Development and Validation Workflow

The following diagram illustrates a typical workflow for developing a QSAR model.

Data Preparation Model Development Model Validation & Prediction

Data Collection
(Biological Activity & Chemical Structures)

Descriptor Calculation
(e.g., logP, MW, Topological)

Data Splitting
(Training and Test Sets)

Model Building
(e.g., MLR, PLS, kNN, SVM)

Internal Validation
(Cross-Validation)

External Validation
(Test Set Prediction) Applicability Domain Definition Prediction for New Chemicals
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.researchgate.net/publication/230138604_Structure-Activity_Relationships_for_Aldehyde_Categories
https://pubmed.ncbi.nlm.nih.gov/15137853/
https://pubmed.ncbi.nlm.nih.gov/15137853/
https://pubmed.ncbi.nlm.nih.gov/15137853/
https://pubs.acs.org/doi/10.1021/ci034203t
https://www.researchgate.net/publication/8667939_Combinatorial_QSAR_of_Ambergris_Fragrance_Compounds
https://pmc.ncbi.nlm.nih.gov/articles/PMC7374741/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7374741/
https://www.benchchem.com/product/b086117#quantitative-structure-activity-relationship-qsar-of-2-ethyl-4-methylpentanal
https://www.benchchem.com/product/b086117#quantitative-structure-activity-relationship-qsar-of-2-ethyl-4-methylpentanal
https://www.benchchem.com/product/b086117#quantitative-structure-activity-relationship-qsar-of-2-ethyl-4-methylpentanal
https://www.benchchem.com/product/b086117#quantitative-structure-activity-relationship-qsar-of-2-ethyl-4-methylpentanal
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b086117?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

